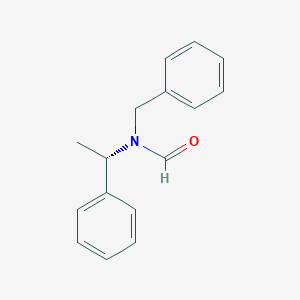
(S)-N-Benzyl-N-(1-phenylethyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-Benzyl-N-(1-phenylethyl)formamide is an organic compound that belongs to the class of formamides It is characterized by the presence of a benzyl group and a phenylethyl group attached to the nitrogen atom of the formamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Benzyl-N-(1-phenylethyl)formamide can be achieved through several methods. One common approach involves the reductive amination of benzaldehyde with (S)-1-phenylethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in a solvent like methanol or ethanol under mild conditions .
Another method involves the formylation of (S)-N-benzyl-N-(1-phenylethyl)amine using formic acid or formic acid derivatives. This reaction can be catalyzed by various acids or bases, depending on the specific conditions required .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-Benzyl-N-(1-phenylethyl)formamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Corresponding amides or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
(S)-N-Benzyl-N-(1-phenylethyl)formamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (S)-N-Benzyl-N-(1-phenylethyl)formamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzylformamide: Lacks the phenylethyl group, making it less sterically hindered and potentially less selective in its interactions.
N-(1-Phenylethyl)formamide: Lacks the benzyl group, which may affect its binding affinity and specificity.
N-Methyl-N-(methylbenzyl)formamide: Contains methyl groups instead of phenylethyl, leading to different chemical and biological properties.
Uniqueness
(S)-N-Benzyl-N-(1-phenylethyl)formamide is unique due to the presence of both benzyl and phenylethyl groups, which contribute to its distinct chemical reactivity and biological activity. These groups provide steric and electronic effects that can enhance the compound’s selectivity and potency in various applications .
Propiedades
Fórmula molecular |
C16H17NO |
|---|---|
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
N-benzyl-N-[(1S)-1-phenylethyl]formamide |
InChI |
InChI=1S/C16H17NO/c1-14(16-10-6-3-7-11-16)17(13-18)12-15-8-4-2-5-9-15/h2-11,13-14H,12H2,1H3/t14-/m0/s1 |
Clave InChI |
JUTKOVMEIVQLOO-AWEZNQCLSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)N(CC2=CC=CC=C2)C=O |
SMILES canónico |
CC(C1=CC=CC=C1)N(CC2=CC=CC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


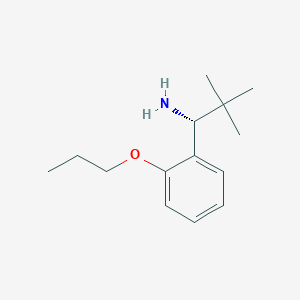
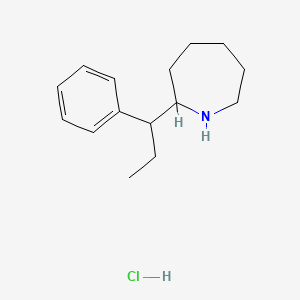
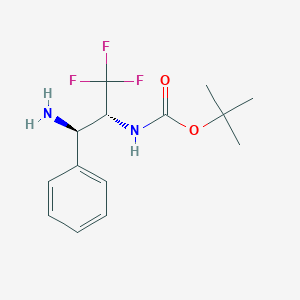
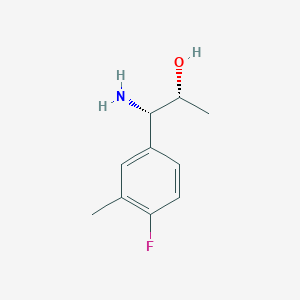
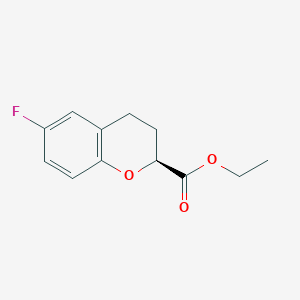
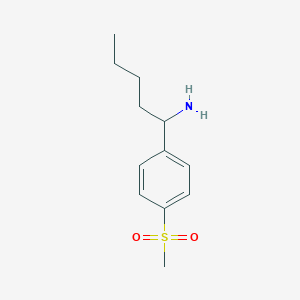
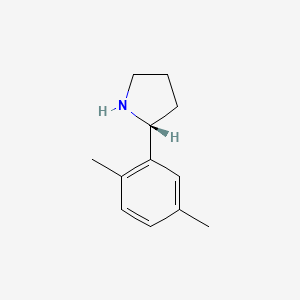
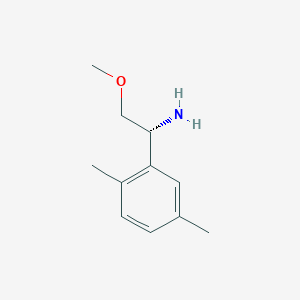
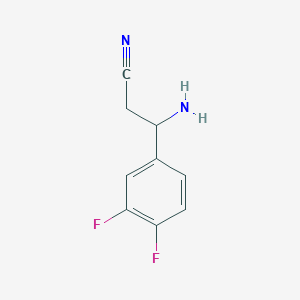
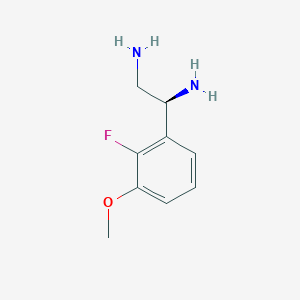
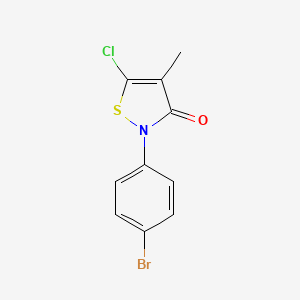
![(1S,2S)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13035177.png)
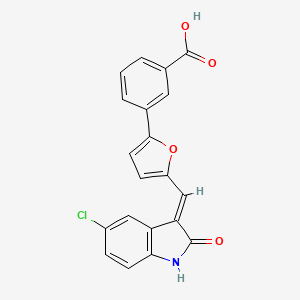
![Ethyl 2-(benzo[B]thiophen-3-YL)-2-bromoacetate](/img/structure/B13035191.png)
